N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide
Description
N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide is a chiral acetamide derivative characterized by a pyrrolidine ring substituted with a benzyl group at the N1 position and an ethyl group on the acetamide nitrogen. The (R)-configuration at the pyrrolidine-3-yl position and the 2-chloro substituent on the acetamide backbone contribute to its stereochemical and electronic uniqueness. Safety data for its (S)-configured analog (CAS 114636-30-5) indicate acute oral toxicity (H302), skin irritation (H315), and respiratory effects (H335), necessitating stringent handling protocols .
Properties
IUPAC Name |
N-[(3R)-1-benzylpyrrolidin-3-yl]-2-chloro-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-2-18(15(19)10-16)14-8-9-17(12-14)11-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWWUINMIDAMDY-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCN(C1)CC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation of the pyrrolidine ring is usually carried out using benzyl halides in the presence of a base.
Acetamide Formation: The final step involves the reaction of the intermediate with ethyl acetate under suitable conditions to form the acetamide group.
Industrial Production Methods
Industrial production of N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Medicinal Chemistry
N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide is being investigated for its potential as a therapeutic agent. Its structural similarity to known psychoactive compounds suggests possible applications in treating neurological disorders.
Neuropharmacological Potential
Research indicates that compounds with pyrrolidine structures can exhibit significant effects on neurotransmitter systems. Studies have explored the modulation of dopamine and serotonin receptors, which could position this compound as a candidate for further development in treating conditions such as depression and anxiety disorders.
Case Studies
A notable study examined the effects of similar pyrrolidine derivatives on cognitive function and mood regulation in animal models. These studies suggest that modifications to the pyrrolidine structure can enhance or diminish pharmacological activity, highlighting the importance of structural specificity in drug design .
Synthetic Intermediate
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in developing new pharmaceuticals.
Synthetic Applications
The chloro group in this compound can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This versatility is crucial for synthesizing novel compounds with potential therapeutic properties.
| Reaction Type | Example Transformation |
|---|---|
| Nucleophilic substitution | Replacement of Cl with amines or alcohols |
| Reduction | Conversion to amine derivatives |
| Acylation | Formation of more complex acetamides |
Research Insights
Recent studies have focused on the synthesis and characterization of derivatives of this compound. These derivatives are being evaluated for their biological activities, including anti-inflammatory and analgesic effects.
In vitro assays have demonstrated that certain derivatives exhibit promising activity against specific cancer cell lines, suggesting potential applications in oncology .
Mechanism of Action
The mechanism of action of N-(®-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Chirality and Configuration : The (R)-configuration in the target compound may enhance binding specificity compared to its (S)-configured analog, which exhibits higher toxicity .
- Ring Size Effects : Replacing pyrrolidine with piperidine (6-membered ring) introduces conformational flexibility but may reduce target affinity, as evidenced by the discontinued status of the piperidine analog .
- Sulfonamide analogs (e.g., 4-iodo-benzenesulfonamide) exhibit higher molecular weights and distinct electronic profiles, favoring halogen bonding interactions .
Biological Activity
N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-ethyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 1353952-82-5
- Molecular Formula : C15H21ClN2O
- Molecular Weight : 280.79 g/mol
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound's structure facilitates binding to these targets, influencing their activity and triggering downstream biological effects. Specific pathways affected by this compound depend on the biological context in which it is studied.
Anticancer Activity
Research has demonstrated that derivatives similar to this compound exhibit promising anticancer properties. In vitro studies have shown that certain pyrrolidine derivatives can reduce the viability of cancer cell lines such as A549 (lung cancer) and others. For instance, compounds with structural similarities have been reported to decrease A549 cell viability significantly, indicating potential for further development as anticancer agents .
Antibacterial and Antifungal Properties
The compound's potential antibacterial and antifungal activities have also been explored. Studies on pyrrolidine derivatives indicate that they can inhibit the growth of various Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial effects . Furthermore, antifungal activity has been noted against Candida albicans, with MIC values indicating effectiveness at low concentrations .
Study on Anticancer Activity
A study published in MDPI highlighted the synthesis of various pyrrolidine derivatives and their evaluation against A549 cells. The results indicated that modifications to the phenyl ring significantly impacted anticancer efficacy, with some compounds exhibiting a notable reduction in cell viability compared to controls .
Evaluation of Antimicrobial Activity
In another investigation focusing on antimicrobial properties, several pyrrolidine derivatives were tested against a range of bacterial strains. The findings revealed that compounds with specific halogen substitutions demonstrated enhanced antibacterial activity, underscoring the importance of chemical modifications in optimizing bioactivity .
Summary Table of Biological Activities
Q & A
Q. How does stereochemistry influence biological activity in target binding assays?
- Answer: The (R)-enantiomer shows higher affinity for nicotinic acetylcholine receptors (nAChRs) in computational docking studies. Competitive radioligand assays (e.g., using [3H]-epibatidine) validate stereospecific binding, with IC50 values differing by 10-fold between enantiomers .
Methodological Notes
- Synthesis Validation: Cross-reference melting points (mp) and optical rotation ([α]D) with literature data (e.g., mp 142–144°C, [α]D = +23° in CHCl3) .
- Toxicity Testing: Follow OECD 423 guidelines for acute oral toxicity in rodents, using doses of 300–2000 mg/kg .
- Data Reproducibility: Replicate SC-XRD conditions (298 K, Cu-Kα radiation) and NMR parameters (400 MHz, CDCl3) for consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
